molecular formula C10H5ClO4 B1581426 6-Chlorochromone-2-carboxylic acid CAS No. 5006-45-1

6-Chlorochromone-2-carboxylic acid

Cat. No.: B1581426
CAS No.: 5006-45-1
M. Wt: 224.59 g/mol
InChI Key: HALQFUWRVXLBIS-UHFFFAOYSA-N
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Description

6-Chlorochromone-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₅ClO₄. It is a derivative of chromone, characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position of the chromone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorochromone-2-carboxylic acid typically involves the chlorination of chromone-2-carboxylic acid. One common method includes the use of ethyl oxalate and a base, followed by the addition of hydrochloric acid. The reaction conditions are optimized by varying parameters such as the type of base, the number of reagent equivalents, solvent, temperature, and reaction time .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorochromone-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the chromone ring .

Scientific Research Applications

6-Chlorochromone-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chlorochromone-2-carboxylic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial activity .

Comparison with Similar Compounds

  • 6-Bromochromone-2-carboxylic acid
  • 6-Fluorochromone-2-carboxylic acid
  • 6-Methylchromone-2-carboxylic acid

Comparison: 6-Chlorochromone-2-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological propertiesFor instance, the chlorine atom can participate in specific substitution reactions that are not feasible with other halogens or functional groups .

Properties

IUPAC Name

6-chloro-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALQFUWRVXLBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198198
Record name 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-45-1
Record name 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-oxo-4H-chromene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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